N-(2-chlorophenyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CPPA and has been found to exhibit promising pharmacological properties that make it a potential candidate for use in various therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
A study detailed the synthesis process for related piperazine and acetamide derivatives, highlighting methodologies that could be applied to N-(2-chlorophenyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide. For instance, the synthesis of T2288, a compound involving piperazine and acetamide functional groups, demonstrates a practical process starting from piperazine and N-chloroacetyl-2,6-xylidine. This process, which emphasizes removing undesired by-products and optimizing yield, could be relevant for synthesizing and studying the compound (Guillaume et al., 2003).
Biological Screening and Applications
Another study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide explored its biological activities, including antibacterial, antifungal, and anthelmintic properties. Molecular docking revealed that active compounds exhibited similar binding poses as standards, indicating a correlation between binding energy and observed in vitro data for active compounds. This research suggests potential biological applications for N-(2-chlorophenyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide in antimicrobial and possibly antiparasitic therapy, given the structural similarities and potential for similar biological activities (Khan et al., 2019).
Anticancer and Antimicrobial Potentials
Research on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showcased significant antimicrobial and anticancer activities. This underscores the potential for N-(2-chlorophenyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide to serve as a lead in the development of new antimicrobial and anticancer agents, given its structural affinity to the compounds studied (Mehta et al., 2019).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-15-3-1-2-4-17(15)21-19(26)13-24-9-11-25(12-10-24)18-8-7-16(22-23-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVAYFUBGTPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
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